Sodium 6-hydroxyhexanoate

Übersicht

Beschreibung

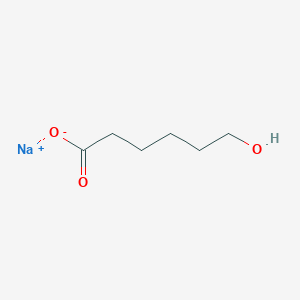

Sodium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11NaO3. It is the sodium salt of 6-hydroxyhexanoic acid and is known for its applications in various fields, including polymer chemistry and biochemistry. The compound is characterized by its white powder form and is soluble in water.

Wirkmechanismus

Target of Action

Sodium 6-hydroxyhexanoate primarily targets enzymes involved in a multi-enzyme cascade reaction for the synthesis of 6-hydroxyhexanoic acid . The primary targets include alcohol dehydrogenase and Baeyer-Villiger monooxygenase (CHMO), which are co-expressed in whole cells of Escherichia coli . These enzymes play a crucial role in the conversion of cyclohexanol to ε-caprolactone .

Mode of Action

The compound interacts with its targets in a sequential manner. Initially, cyclohexanol is converted to cyclohexanone by an alcohol dehydrogenase . During this process, NADP+ is reduced to NADPH . Subsequently, NADPH is consumed in the conversion of cyclohexanone to ε-caprolactone by the cyclohexanone monooxygenase (CHMO) . This interaction results in the formation of ε-caprolactone, which is then converted into 6-hydroxyhexanoic acid .

Biochemical Pathways

The affected pathway is the multi-enzyme cascade reaction that leads to the synthesis of 6-hydroxyhexanoic acid . This pathway is efficient as it eliminates the undesired accumulation of intermediates and attains high atom efficiency toward the desired product . The pathway also allows for the handling of unstable intermediates and shifts an unfavorable reaction equilibrium toward the end product .

Pharmacokinetics

The compound’s molecular weight is 15414 g/mol , which could influence its absorption and distribution in the body

Result of Action

The result of this compound’s action is the production of 6-hydroxyhexanoic acid . This compound serves as an intermediate in polymer chemistry . Products derived from 6-hydroxyhexanoic acid include 1,6-hexanediol via a single step hydrogenolysis or adipic acid by oxidation . It can also undergo direct condensation polymerization to produce co-polymers with lactic acid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the multi-enzyme cascade reaction can be affected by the supply of external NADPH or NADP+ . Additionally, the product inhibition caused by the ε-caprolactone formed by the CHMO can be overcome by the use of lipase CAL-B for in situ conversion into 6-hydroxyhexanoic acid

Biochemische Analyse

Biochemical Properties

Sodium 6-hydroxyhexanoate plays a significant role in biochemical reactions, particularly in the synthesis of polyhydroxyalkanoates (PHAs), which are biopolyesters produced by various bacteria. It interacts with enzymes such as polyhydroxyalkanoate synthase, which catalyzes the polymerization of hydroxyalkanoate monomers to form PHAs . Additionally, this compound is involved in multi-enzyme cascade reactions, where it interacts with enzymes like alcohol dehydrogenase and Baeyer-Villiger monooxygenase . These interactions facilitate the conversion of substrates into valuable chemical products, highlighting the compound’s importance in biochemical processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in microbial cells, this compound is involved in the synthesis of polyhydroxyalkanoates, which can regulate bacterial metabolism and improve the robustness of non-PHA-producing microorganisms . Additionally, the compound’s role in enzyme cascade reactions can impact cellular processes by facilitating the production of intermediate metabolites that are essential for cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. For example, in the synthesis of polyhydroxyalkanoates, this compound acts as a substrate for polyhydroxyalkanoate synthase, which catalyzes the polymerization of hydroxyalkanoate monomers . The compound also participates in multi-enzyme cascade reactions, where it is converted into 6-hydroxyhexanoic acid by alcohol dehydrogenase and Baeyer-Villiger monooxygenase . These interactions highlight the compound’s role in enzyme-mediated biochemical processes and its impact on cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by storage conditions, with recommendations to store it at -10°C to maintain its integrity . Over time, this compound may degrade, affecting its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the synthesis of polyhydroxyalkanoates, which can accumulate in cells and influence their metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that varying the dosage can impact the compound’s efficacy and potential toxicity. For instance, at lower dosages, this compound may effectively participate in biochemical reactions without causing adverse effects. At higher dosages, the compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of polyhydroxyalkanoates and the oxidation of 1,6-hexanediol. The compound is susceptible to both β-oxidation and ω-oxidation pathways, with the latter being the exclusive pathway for its degradation . These metabolic pathways involve enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase, which facilitate the conversion of this compound into intermediate metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound’s localization and accumulation within cells can be influenced by its interactions with other biomolecules, affecting its overall distribution and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, in the synthesis of polyhydroxyalkanoates, this compound may localize to specific regions within microbial cells where the polymerization process occurs . Understanding the subcellular localization of this compound can provide insights into its role in cellular metabolism and biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 6-hydroxyhexanoate can be synthesized through the hydrolysis of ε-caprolactone. The process involves the following steps:

Hydrolysis of ε-caprolactone: ε-caprolactone is hydrolyzed using a base such as sodium hydroxide to produce 6-hydroxyhexanoic acid.

Neutralization: The 6-hydroxyhexanoic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-enzyme cascade reactions. For example, whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase are used to convert cyclohexanol to 6-hydroxyhexanoic acid, which is then neutralized to form this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 6-hydroxyhexanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to adipic acid.

Reduction: It can be reduced to 1,6-hexanediol.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF) can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Adipic acid.

Reduction: 1,6-hexanediol.

Substitution: Various substituted hexanoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sodium 6-hydroxyhexanoate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers.

Biochemistry: It serves as a substrate in enzyme-catalyzed reactions to study enzyme kinetics and mechanisms.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: It is used in the production of biodegradable plastics and as an intermediate in the synthesis of other chemicals

Vergleich Mit ähnlichen Verbindungen

- Sodium 4-hydroxy-2-methylbutyrate

- Sodium 5-hydroxyvalerate

- Sodium 6-hydroxyhexanoate

Comparison:

- Sodium 4-hydroxy-2-methylbutyrate: This compound has a shorter carbon chain and a methyl group, making it less flexible compared to this compound.

- Sodium 5-hydroxyvalerate: This compound has one less carbon atom, which affects its physical properties and reactivity.

- This compound: It has a longer carbon chain, providing more flexibility and making it suitable for polymer synthesis .

This compound stands out due to its longer carbon chain and its versatility in various chemical reactions and applications.

Eigenschaften

CAS-Nummer |

5299-61-6 |

|---|---|

Molekularformel |

C6H12NaO3 |

Molekulargewicht |

155.15 g/mol |

IUPAC-Name |

sodium;6-hydroxy-6-oxohexan-1-olate |

InChI |

InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |

InChI-Schlüssel |

RECSGXMAOMHKMW-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)[O-])CCO.[Na+] |

Kanonische SMILES |

C(CCC(=O)O)CCO.[Na] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.